

Application Note: Extraction and Analysis of Linocinnamarin from *Fragaria ananassa*

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Compound of Interest

Compound Name: *Linocinnamarin*

Cat. No.: B2736279

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Linocinnamarin is a naturally occurring phenolic glycoside found in various plants, including the strawberry (*Fragaria ananassa*).^{[1][2]} This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-allergenic properties.^{[1][2]} Research has demonstrated that **Linocinnamarin** exerts its effects by inhibiting the antigen-stimulated degranulation of mast cells, a key event in allergic and inflammatory responses.^[3] The primary mechanism of action involves the direct inhibition of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade that leads to the release of inflammatory mediators.^[3] Furthermore, **Linocinnamarin** has been shown to suppress the elevation of intracellular free calcium (Ca^{2+}) and the production of reactive oxygen species (ROS).^{[2][4]}

This application note provides a detailed protocol for the extraction, purification, and analysis of **Linocinnamarin** from *Fragaria ananassa*. The methodologies described are based on established techniques for the isolation of phenolic glycosides from plant matrices.

Data Presentation: Extraction of Phenolic Compounds from *Fragaria ananassa*

While specific quantitative data for **Linocinnamarin** extraction from *Fragaria ananassa* is not extensively documented in the available literature, the following tables summarize typical yields for total polyphenols and flavonoids from strawberry fruit and leaves using various extraction methods. This data provides a general benchmark for the efficiency of phenolic compound extraction from this plant.

Table 1: Comparison of Extraction Methods for Total Polyphenols from *Fragaria x ananassa* cv. Festival Leaves[5]

Extraction Method	Solvent	Total Polyphenol Recovery (mg GAE/g DW)	DPPH IC50 (mg/g DW)
Maceration	70% Ethanol	104.1	9.45
Maceration	95% Ethanol	Not specified	14.32
Infusion (60 °C)	70% Ethanol	49.18	11.51

GAE: Gallic Acid Equivalents; DW: Dry Weight; DPPH IC50: concentration required for 50% inhibition of the DPPH radical.

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Strawberry Fruits[6]

Parameter	Optimal Value	Maximum Yield (TPC)	Maximum Yield (TFC)
Solvent	Acetone	18.78 ± 0.22 mg GAE/g	10.52 ± 0.35 mg CE/g
Time	17.5 min		
Temperature	52.5 °C		
Liquid/Solid Ratio	30:1		

TPC: Total Phenolic Content; TFC: Total Flavonoid Content; GAE: Gallic Acid Equivalents; CE: Catechin Equivalents.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of **Linocinnamarin** from *Fragaria ananassa* leaves, which have been reported to have a higher concentration of polyphenols than the fruit.^[7]

Part 1: Extraction of Crude Phenolic Glycosides

- Sample Preparation:
 - Obtain fresh, healthy leaves of *Fragaria ananassa*.
 - Wash the leaves thoroughly with deionized water to remove any surface contaminants.
 - Freeze-dry the leaves to preserve the chemical integrity of the compounds.
 - Grind the lyophilized leaves into a fine powder using a laboratory mill.
- Solvent Extraction (Maceration):
 - Weigh 100 g of the dried leaf powder and place it in a 2 L Erlenmeyer flask.
 - Add 1 L of 70% ethanol to the flask.^[5]
 - Seal the flask and macerate the mixture for 48 hours at room temperature on an orbital shaker (120 rpm).
 - After maceration, filter the mixture through Whatman No. 1 filter paper.
 - Collect the filtrate and re-extract the solid residue twice more with 500 mL of 70% ethanol each time.
 - Combine all the filtrates.
- Solvent Evaporation:
 - Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed, resulting in a crude aqueous extract.

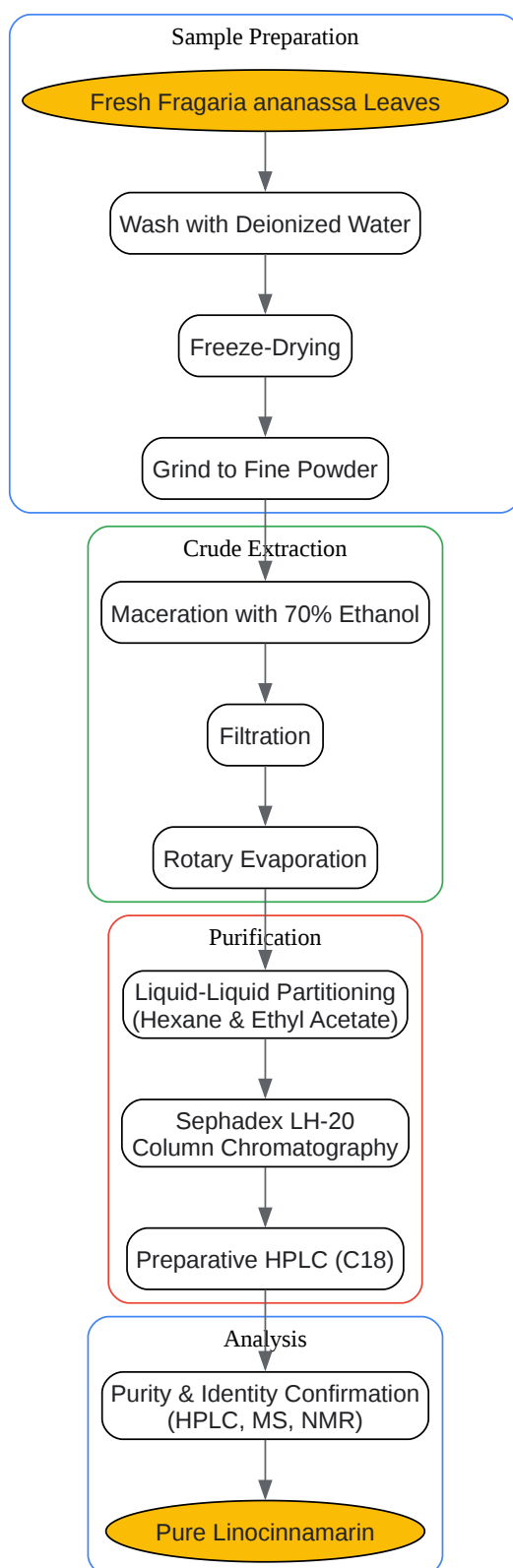
Part 2: Purification of Linocinnamarin

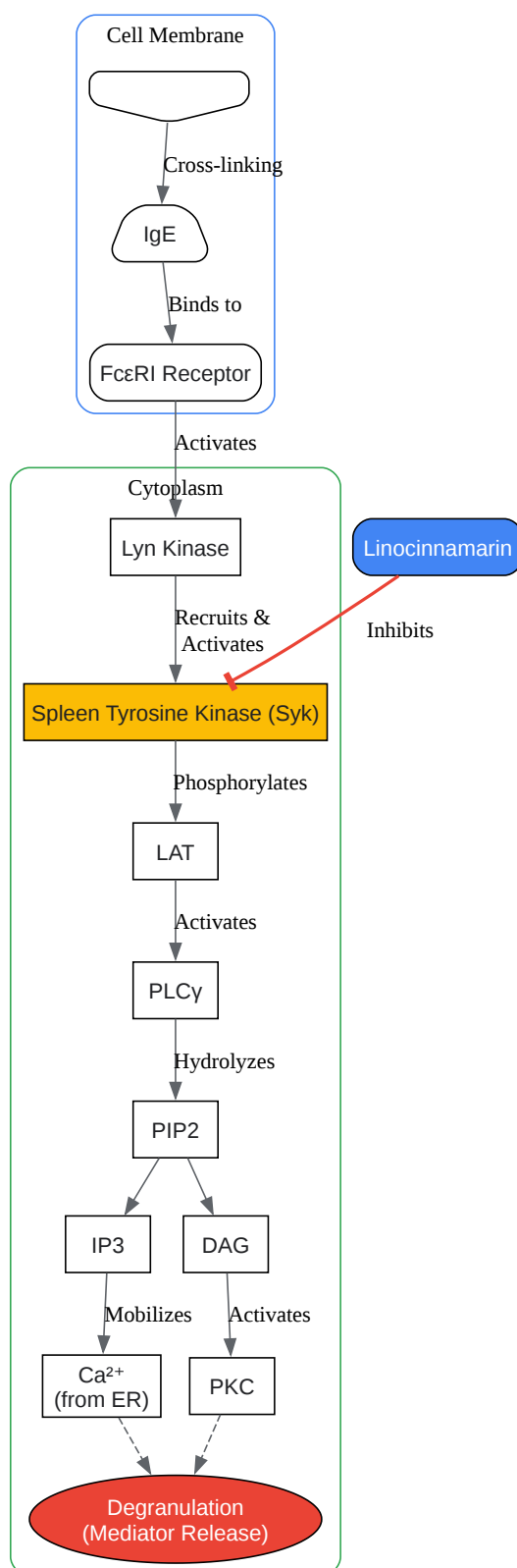
- Liquid-Liquid Partitioning:
 - Transfer the crude aqueous extract to a separatory funnel.
 - Perform sequential liquid-liquid partitioning with solvents of increasing polarity to remove non-polar compounds.
 - First, extract three times with an equal volume of n-hexane. Discard the hexane layers.
 - Next, extract three times with an equal volume of ethyl acetate. The phenolic glycosides, including **Linocinnamarin**, are expected to partition into the ethyl acetate phase.
 - Combine the ethyl acetate fractions.
- Column Chromatography (Sephadex LH-20):
 - Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
 - Dissolve the dried extract in a minimal amount of methanol.
 - Prepare a Sephadex LH-20 column (dimensions dependent on the amount of extract) and equilibrate it with methanol.
 - Load the methanolic extract onto the column.
 - Elute the column with a gradient of methanol in water (e.g., starting from 20% methanol and gradually increasing to 100% methanol) to separate different classes of phenolic compounds.^[8]
 - Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:methanol:water) and UV detection.
 - Pool the fractions containing the compound with an R_f value corresponding to a **Linocinnamarin** standard (if available) or fractions known to contain phenolic glycosides.
- Preparative High-Performance Liquid Chromatography (HPLC):

- Further purify the pooled fractions using a preparative reverse-phase HPLC system with a C18 column.
- A typical mobile phase could be a gradient of acetonitrile in water (both containing 0.1% formic acid).
- Monitor the elution at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).
- Collect the peak corresponding to **Linocinnamarin**.
- Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow





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